molecular formula C7H6N2O5 B1601125 2,5-Dinitroanisole CAS No. 3962-77-4

2,5-Dinitroanisole

Cat. No.: B1601125
CAS No.: 3962-77-4
M. Wt: 198.13 g/mol
InChI Key: MUBJXSCTPOBLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dinitroanisole is an organic compound with the molecular formula C7H6N2O5. It is a derivative of anisole, where two nitro groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its pale yellow crystalline appearance and is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dinitroanisole can be synthesized through several methods. One common method involves the nitration of anisole using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2 and 5 positions. The reaction can be represented as follows:

C7H8O+2HNO3C7H6N2O5+2H2OC_7H_8O + 2HNO_3 \rightarrow C_7H_6N_2O_5 + 2H_2O C7​H8​O+2HNO3​→C7​H6​N2​O5​+2H2​O

In this reaction, anisole (C7H8O) reacts with nitric acid (HNO3) to form this compound (C7H6N2O5) and water (H2O).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration of reactants, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as crystallization and distillation, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dinitroanisole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted by nucleophiles under basic conditions, forming different derivatives.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate under controlled conditions.

Major Products:

    Reduction: 2,5-Diaminoanisole.

    Substitution: Various substituted anisole derivatives depending on the nucleophile used.

    Oxidation: Oxidized products depending on the reaction conditions.

Scientific Research Applications

2,5-Dinitroanisole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of explosives and other energetic materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,5-Dinitroanisole involves its interaction with various molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

2,5-Dinitroanisole can be compared with other similar compounds, such as 2,4-Dinitroanisole and 3,5-Dinitroanisole. While all these compounds share the anisole core with nitro substitutions, their chemical properties and reactivity can vary significantly due to the different positions of the nitro groups. For example:

    2,4-Dinitroanisole: Known for its use in explosives and has different reactivity due to the position of the nitro groups.

    3,5-Dinitroanisole: Less commonly studied but has unique properties due to the different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications in various fields.

Properties

IUPAC Name

2-methoxy-1,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBJXSCTPOBLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511707
Record name 2-Methoxy-1,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3962-77-4
Record name 2-Methoxy-1,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dinitroanisole
Reactant of Route 2
Reactant of Route 2
2,5-Dinitroanisole
Reactant of Route 3
Reactant of Route 3
2,5-Dinitroanisole
Reactant of Route 4
Reactant of Route 4
2,5-Dinitroanisole
Reactant of Route 5
Reactant of Route 5
2,5-Dinitroanisole
Reactant of Route 6
Reactant of Route 6
2,5-Dinitroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.